3-Azidooxetane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

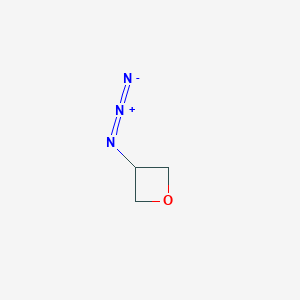

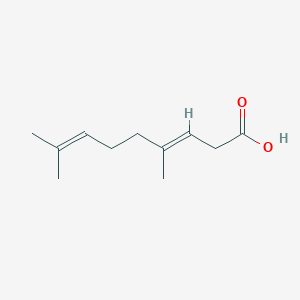

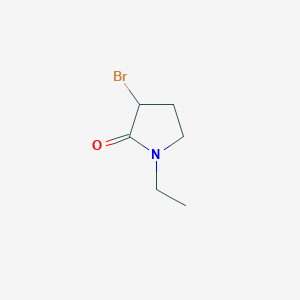

3-Azidooxetane is a chemical compound with the molecular formula C3H5N3O . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 3-Azidooxetane has been improved in recent years. The literature methods for the preparation of 3-Azidooxetane either employed toxic solvents, gave low yields or impurified product, or could not be reproduced, a new synthesis method was developed to afford pure material and satisfying yields .Molecular Structure Analysis

The molecular structure of 3-Azidooxetane consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The average mass of the molecule is 187.240 Da and the monoisotopic mass is 187.132080 Da .Chemical Reactions Analysis

The chemical reactions involving 3-Azidooxetane are complex and involve several steps. For instance, the formation of the oxetane ring from an epoxide requires 13-17 kcal/mol activation energy .Applications De Recherche Scientifique

Energetic Binders

3-Azidooxetane has found widespread application in the field of energetic binders . It is used as a replacement for hydroxy-terminated glycidyl azide polymer (GAP), which has been the most commonly used energetic binder . The advantage of using 3-Azidooxetane is that it only forms terminating primary hydroxyl groups during polymerization .

Synthesis of Homopolymers

3-Azidooxetane is used in the synthesis of homopolymers . These homopolymers are similar to GAP in many aspects due to the similar repetition unit . The synthesis method for 3-Azidooxetane has been improved to yield pure material and satisfying yields .

Synthesis of Statistical Polymers and Copolymers

3-Azidooxetane is used in the synthesis of statistical polymers and copolymers . The polymerization of 3,3-bis(azidomethyl)oxetane (BAMO) and 3-azidomethyl-3-methyloxetane (AMMO) in a triisobutylaluminum–water catalytic system results in these polymers . The strength properties of the copolymers enhance and the degree of crystallinity decreases with increasing fraction of poly-AMMO in the BAMO/AMMO copolymers .

Performance and Sensitivity Analysis

3-Azidooxetane is used in performance and sensitivity analysis . The key compound, 3-azidooxetane, was compared to glycidyl azide regarding performance using the EXPLO5 V6.04 thermochemical code and their sensitivity toward external stimuli like shock and friction assessed according to BAM standard procedures .

Synthesis of Sulfonic Acid Esters

3-Azidooxetane is used in the synthesis of sulfonic acid esters . The syntheses of toluene- and methanesulfonic acid esters of oxetan-3-ol as precursors were also significantly improved .

Use of Different Azidation Agents and Solvents

3-Azidooxetane is prepared using different azidation agents and solvents . This allows for a variety of synthesis methods, providing flexibility in its production .

Orientations Futures

The use of 3-Azidooxetane in drug discovery campaigns has been highlighted in recent research . The oxetane ring is an emergent, underexplored motif in drug discovery that shows attractive properties such as low molecular weight, high polarity, and marked three-dimensionality . Future research will likely continue to explore the potential benefits and challenges of using 3-Azidooxetane in various applications .

Mécanisme D'action

Target of Action

3-Azidooxetane is primarily used in the field of energetic binders . Its primary targets are the polymer carbon chains containing three-membered α (epoxy) and four-membered β (oxetane) rings . These rings readily open via σ-bond cleavage under the action of various catalytic systems to form linear polymers .

Mode of Action

3-Azidooxetane interacts with its targets through a process known as polymerization . This process involves the opening of the α and β rings in the polymer carbon chains . The polymerization of 3-azidooxetane results in the formation of only terminating primary hydroxyl groups . This is an elegant solution to the problem of non-uniform chain termination that occurs with other compounds like glycidyl azide .

Biochemical Pathways

The biochemical pathways affected by 3-Azidooxetane involve the synthesis of polymers and copolymers . This is most commonly performed by means of ionic (cationic) or ionic coordination polymerization . The reaction of triisobutylaluminum–water (TIBA– water) is the most efficient catalyst for this process .

Pharmacokinetics

It’s worth noting that the synthesis of 3-azidooxetane avoids the use of toxic solvents, which could potentially impact its bioavailability .

Result of Action

The result of 3-Azidooxetane’s action is the formation of linear polymers with only terminating primary hydroxyl groups . This leads to homogenous curing results, unlike other compounds like glycidyl azide . Additionally, the strength properties of the copolymers enhance and the degree of crystallinity decreases with increasing fraction of poly-AMMO in the BAMO/AMMO copolymers .

Action Environment

The action of 3-Azidooxetane can be influenced by environmental factors such as the presence of various catalytic systems . For instance, the reaction of triisobutylaluminum–water is the most efficient catalyst for the polymerization of 3-Azidooxetane . Additionally, the synthesis process of 3-Azidooxetane has been developed to afford pure material and satisfying yields, improving its safety and efficacy .

Propriétés

IUPAC Name |

3-azidooxetane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-6-5-3-1-7-2-3/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBNHYWWBQMQNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azidooxetane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2941848.png)

![4-[[Bis(2-methoxyethyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2941855.png)